molecular formula C16H20N2O B162766 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one CAS No. 132659-89-3

3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

Cat. No. B162766
M. Wt: 256.34 g/mol
InChI Key: BSGMMRNLRWFVHL-UHFFFAOYSA-N
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Description

The compound seems to contain a dimethylamino group, which is an organic compound with the formula (CH3)2NH . This group is commonly encountered in commercial solutions and is used in the production of various chemicals.

Scientific Research Applications

  • Carcinogenic Heterocyclic Amines in Diet : A study by Ushiyama et al. (1991) highlighted the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet compared to those receiving parenteral alimentation. This indicates human exposure to carcinogenic heterocyclic amines through food, suggesting a potential area for the compound's application in understanding dietary impacts on health (Ushiyama et al., 1991).

  • Biological Monitoring of Pesticide Exposure : Hardt et al. (1999) investigated the biological monitoring of exposure to pirimicarb, a pesticide, noting the formation of metabolites related to dimethylamino groups in urine samples. This research could be relevant if 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one has applications in pesticide formulation or exposure monitoring (Hardt et al., 1999).

  • Health Benefits of Structurally Similar Compounds : Zhang et al. (2019) reviewed the health benefits of 4,4-dimethyl phytosterols, compounds with methyl groups crucial for molecular recognition, which may have similar structural relevance to the compound , indicating potential health-related applications (Zhang et al., 2019).

properties

IUPAC Name

3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMMRNLRWFVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927762
Record name 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

CAS RN

153139-56-1, 132659-89-3
Record name 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153139561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3((DIMETHYLAMINO)METHYL)-1,2,3,9-TETRAHYDRO-9-METHYL-4H-CARBAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E15FJP4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Kristiana, A Saefumillah, E Budianto - AIP Conference Proceedings, 2020 - pubs.aip.org
Drug safety does not only depend on the active ingredient of the drug itself but also depends on the contamination contained in it. 1, 2, 3, 9-Tetrahydro-9-methyl-3-methylene-4H-…
Number of citations: 1 pubs.aip.org
NF Altannak - Int J Pharm Pharm Sci, 2015 - researchgate.net
Objectives: To compare the compatibility and chemical stability of ondansetron hydrochloride/naloxone hydrochloride and metoclopramide hydrochloride/naloxone hydrochloride …
Number of citations: 3 www.researchgate.net

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